molecular formula C4H10ClF2NS B13455990 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride

2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride

Cat. No.: B13455990
M. Wt: 177.64 g/mol
InChI Key: NIUVLVBBXAQGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is a chemical compound with a unique structure that includes both fluorine and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2-difluoropropane with methylthiol in the presence of a base to form 2,2-difluoro-3-(methylsulfanyl)propan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-fluorinated amines.

    Substitution: Azides, cyanides, and other substituted derivatives.

Scientific Research Applications

2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms can form strong hydrogen bonds, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-3-(methylsulfonyl)propan-1-amine hydrochloride: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    1-(2,4-Difluorophenyl)-3-(methylsulfanyl)propan-2-amine hydrochloride: Contains a phenyl ring and different substitution pattern.

Uniqueness

2,2-Difluoro-3-(methylsulfanyl)propan-1-amine hydrochloride is unique due to its combination of fluorine and sulfur atoms, which impart distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C4H10ClF2NS

Molecular Weight

177.64 g/mol

IUPAC Name

2,2-difluoro-3-methylsulfanylpropan-1-amine;hydrochloride

InChI

InChI=1S/C4H9F2NS.ClH/c1-8-3-4(5,6)2-7;/h2-3,7H2,1H3;1H

InChI Key

NIUVLVBBXAQGBA-UHFFFAOYSA-N

Canonical SMILES

CSCC(CN)(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.